3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
Overview
Description
WAY-358981 is a chemical compound known for its role as a sphingosine kinase inhibitor. It has a molecular formula of C14H12N4O and a molecular weight of 252.27 g/mol . This compound is primarily used in scientific research due to its biological activity and potential therapeutic applications .
Preparation Methods
The synthesis of WAY-358981 involves several steps, typically starting with the preparation of the core pyrazole structure. The synthetic route includes the following steps:
Formation of the pyrazole ring: This is achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Substitution reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the desired functional groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
WAY-358981 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: WAY-358981 can undergo substitution reactions, particularly on the aromatic ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-358981 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of pyrazole derivatives.
Biology: WAY-358981 is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Mechanism of Action
WAY-358981 exerts its effects by inhibiting sphingosine kinase, an enzyme involved in the sphingolipid signaling pathway. This inhibition leads to a decrease in the production of sphingosine-1-phosphate, a signaling molecule that plays a crucial role in cell proliferation, survival, and migration . By targeting this pathway, WAY-358981 can modulate various cellular processes and has potential therapeutic benefits .
Comparison with Similar Compounds
WAY-358981 is unique in its specific inhibition of sphingosine kinase. Similar compounds include:
Fingolimod: Another sphingosine kinase inhibitor used in the treatment of multiple sclerosis.
SKI-II: A well-known sphingosine kinase inhibitor used in research to study the sphingolipid signaling pathway.
ABC294640: A selective inhibitor of sphingosine kinase 2, used in research and clinical studies.
Compared to these compounds, WAY-358981 offers distinct advantages in terms of its specificity and potency as a sphingosine kinase inhibitor .
Properties
IUPAC Name |
3-naphthalen-2-yl-1H-pyrazole-5-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-16-14(19)13-8-12(17-18-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,15H2,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYQGEZMQHCWLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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